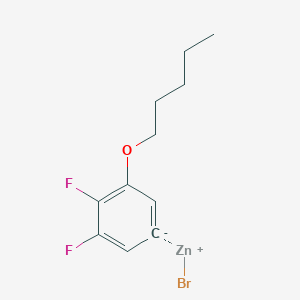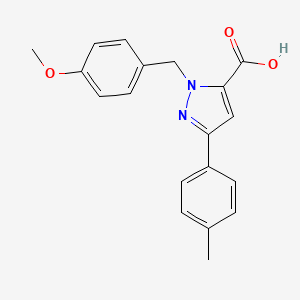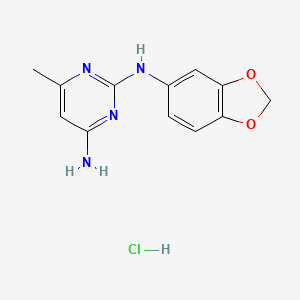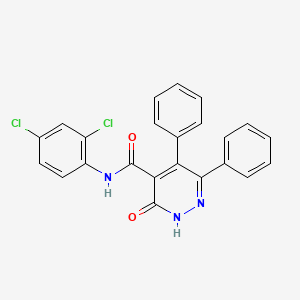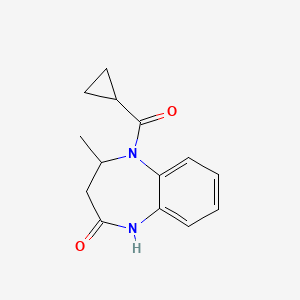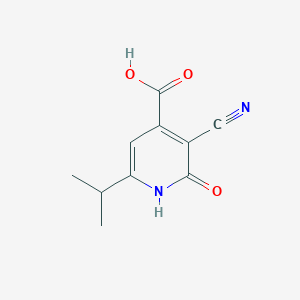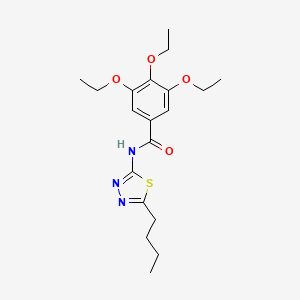
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group attached to the thiadiazole ring and three ethoxy groups attached to the benzamide moiety
Preparation Methods
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Benzamide Moiety: The benzamide moiety can be introduced by coupling the thiadiazole derivative with 3,4,5-triethoxybenzoic acid or its derivatives using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The ethoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine: The compound can be explored for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. The compound may interact with enzymes involved in metabolic pathways, such as ketol-acid reductoisomerase, and inhibit their activity. This inhibition can disrupt the biosynthesis of essential biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: This compound has a nitro group instead of ethoxy groups, which may result in different biological activities and properties.
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide: This compound has a phenoxy group, which may affect its chemical reactivity and biological activity.
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide: The presence of chlorine atoms may enhance the compound’s stability and alter its biological properties.
Properties
Molecular Formula |
C19H27N3O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C19H27N3O4S/c1-5-9-10-16-21-22-19(27-16)20-18(23)13-11-14(24-6-2)17(26-8-4)15(12-13)25-7-3/h11-12H,5-10H2,1-4H3,(H,20,22,23) |
InChI Key |
KGSKWVRBRZOBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


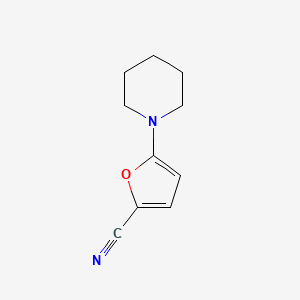

![Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride](/img/structure/B14878282.png)
![magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate](/img/structure/B14878290.png)
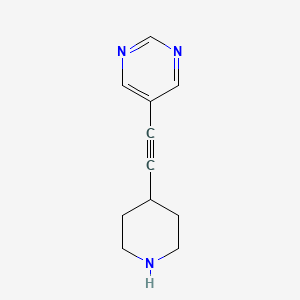
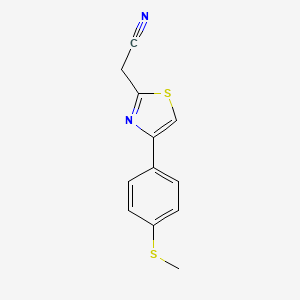
![3-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14878311.png)
